3-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride
Overview
Description
Scientific Research Applications
1. Pharmaceutical Applications
Paroxetine hydrochloride, a derivative of 3-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride, is a selective serotonin reuptake inhibitor used for treating depression, anxiety disorders, and other psychiatric conditions. This compound has been extensively studied for its physicochemical properties, spectroscopic data, stability, preparation methods, and pharmacological effects (Germann, Ma, Han, & Tikhomirova, 2013).
2. Anti-Tuberculosis Activity
Research on piperidinol analogs, closely related to this compound, has demonstrated potential anti-tuberculosis activity. These compounds have been synthesized and evaluated for their effectiveness against tuberculosis, although side effects have limited their further development (Sun et al., 2009).
3. Chemical Structure and Properties
Studies have been conducted on the crystal structures of compounds similar to this compound. These studies focus on understanding the dihedral angles, distances between atoms, and interactions within the molecules to generate insights into their chemical behavior (Li et al., 2005).
4. Synthesis Techniques
The ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines, which are structurally related to the compound of interest, has been achieved through an aziridinium intermediate. This method facilitates the synthesis of various substituted pyrrolidines, providing a pathway for synthesizing related compounds (Feraldi‐Xypolia, Pardo, & Cossy, 2015).
5. Drug Discovery and Development
The compound has been utilized in the discovery and development of new drugs. For instance, derivatives of this compound have been explored as cannabinoid CB1/CB2 receptor partial agonists with potential therapeutic applications in chronic pain conditions (de Vry et al., 2004).
6. Identification and Characterization of Related Substances
Related substances of this compound have been detected in drug substances for treating multi-drug resistant tuberculosis. These substances were characterized using various spectroscopic techniques, contributing to the understanding of the compound's pharmaceutical applications (Jayachandra et al., 2018).
7. Neurological Applications
Arylpiperidines, which are structurally related to this compound, have been synthesized and evaluated for their neuroprotective activity, highlighting the compound's potential in treating neurological conditions (Annoura et al., 1999).
Safety and Hazards
Properties
IUPAC Name |
3-[2-(trifluoromethyl)phenoxy]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-5-1-2-6-11(10)17-9-4-3-7-16-8-9;/h1-2,5-6,9,16H,3-4,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQXQCIYYCCGHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=C2C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.